Structural Uniqueness Relative to Leflunomide Metabolite A77 1726
The target compound differs from the prototypical 5-methylisoxazole-4-carboxamide, A77 1726 (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide), by replacement of the 4-trifluoromethylphenyl group with a 1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl substituent. This replacement introduces a saturated dihydrofuran ring and a chiral methylene bridge, fundamentally altering the molecular shape, lipophilicity, and hydrogen-bonding capacity. No quantitative head-to-head biological data are available for this specific pair in permitted sources [1]. Therefore, this is a 'Supporting evidence' based on chemical structure comparison only.
| Evidence Dimension | Chemical structure and substructural features |
|---|---|
| Target Compound Data | Contains a 2,3-dihydrobenzofuran-5-yl group linked to the carboxamide nitrogen via a propan-2-yl spacer (C16H18N2O3, MW 286.33); one chiral center |
| Comparator Or Baseline | A77 1726 contains a 4-trifluoromethylphenyl group directly attached to the carboxamide nitrogen (C12H9F3N2O2, MW 270.21); achiral at this position |
| Quantified Difference | Qualitative structural difference only: chiral vs. achiral; dihydrobenzofuran vs. trifluoromethylphenyl |
| Conditions | Chemical structure analysis |
Why This Matters
The structural novelty implies potential for a distinct biological target profile, selectivity, and ADME properties compared to A77 1726, which is a known DHODH inhibitor and active species of leflunomide.
- [1] Patents.google.com. DE59801792D1 - Crystal form of N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide. 1998. View Source
